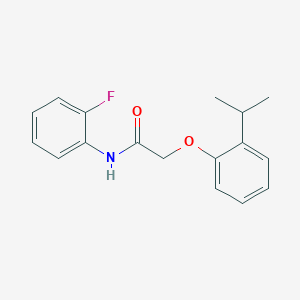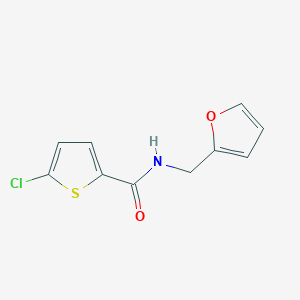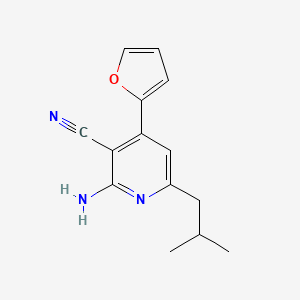![molecular formula C28H28ClNO6 B5505275 (4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds related to "(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol" involves complex reactions indicating the compound's intricate synthesis process. For instance, a related synthesis involved the condensation of dl-N-benzyl-3-(3, 4-dimethoxyphenyl) alanine ester, cyclization, and reduction processes to produce various isoquinoline derivatives (Yoneda, 1964).
Molecular Structure Analysis
Molecular structure analysis through crystallography and NMR techniques reveals detailed insights into the spatial arrangement and bonding interactions within molecules similar to the compound of interest. For example, the 4-chlorophenyl ring's inclination relative to the isoquinoline group's pyridine ring has been analyzed in derivatives, indicating specific molecular orientations that influence the compound's physical and chemical properties (Mague et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds show a range of activities, including the formation of inversion dimers through hydrogen bonds and the disorder in methyl acetate groups. These reactions highlight the compound's reactive nature and potential interactions in chemical environments (Mague et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. While specific data for "(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol" is not provided, related compounds exhibit unique physical characteristics due to their molecular structure (Mague et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are fundamental aspects of the compound's analysis. Studies on related molecules show diverse chemical behaviors that could be extrapolated to understand the chemical properties of "(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol" (Yoneda, 1964).
科学的研究の応用
Synthesis and Derivation
- Synthesis of Alkaloids and Indoloisoquinolines : The compound has been utilized in the synthesis of various alkaloids. For instance, Orito et al. (1999) described the palladium(0)-catalyzed carbonylation of related compounds to produce phthalideisoquinoline and protoberberine alkaloids, showcasing the utility of such compounds in complex organic syntheses (Orito et al., 1999).
Chemical Reactions and Properties
Reactivity Studies : The reactivity of radical cations produced by photosensitized oxidation of related compounds, like 4-methoxybenzyl alcohol derivatives, has been studied, providing insights into their unique chemical behaviors (Del Giacco et al., 2008).
Electrochemical Oxidation : Research by Majeed et al. (1984) focused on the electrochemical oxidation of aromatic ethers, including compounds similar to the one . This study aids in understanding the electrochemical properties and potential applications of such compounds (Majeed et al., 1984).
特性
IUPAC Name |
(4-chlorophenyl)-[4-[(2,3-dimethoxyphenyl)methyl]-6,7,8-trimethoxyisoquinolin-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClNO6/c1-32-21-8-6-7-17(26(21)34-3)13-18-15-30-24(25(31)16-9-11-19(29)12-10-16)23-20(18)14-22(33-2)27(35-4)28(23)36-5/h6-12,14-15,25,31H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHSMANMFYZIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2=CN=C(C3=C(C(=C(C=C23)OC)OC)OC)C(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)


![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)
![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

